molecular formula C5H4N4O2 B565372 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 CAS No. 1217036-71-9

4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2

Cat. No. B565372
CAS RN: 1217036-71-9
M. Wt: 155.092
InChI Key: HXNFUBHNUDHIGC-ZDDXGAPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2” is a compound with the molecular formula 13C C4 H4 15N2 N2 O2 and a molecular weight of 155.09 . It belongs to the Allopurinol API family . This compound is used as a reference standard in pharmaceutical testing .

Scientific Research Applications

Cholesterol Regulation and Lipid Metabolism

Research on 4-aminopyrazolo[3,4-d] pyrimidine has demonstrated significant effects on lipid metabolism, particularly in the regulation of cholesterol. Studies have shown that administration of this compound can lead to a decrease in serum cholesterol levels and alter sterol synthesis in extrahepatic tissues, suggesting its role in regulating cholesterol synthesis and transport in the body (Andersén & Dietschy, 1976). Another study highlighted its ability to produce fatty changes in the liver without associated necrosis or inflammation, indicating its unique effects on hepatic lipid metabolism (Scholler, Philips, & Sternberg, 1956).

Pancreatic Function and Enzyme Activity

4-aminopyrazolo[3,4-d] pyrimidine has been shown to impact pancreatic function by decreasing plasma α-amylase activity in a dose-dependent manner, potentially indicating pancreatic injury. This finding suggests its potential utility in studies related to pancreatic function and enzyme activity (Minami, Natsui, Nakagawa, & Okazaki, 1993).

Pulmonary Surfactant Composition

The compound has been observed to affect the composition of pulmonary surfactant in rats. Treatment with 4-aminopyrazolo[3,4-d]pyrimidine led to selective reduction in certain phospholipids in pulmonary surfactant, suggesting a potential role in investigating lipid metabolism of the lung and its impact on pulmonary function (Suzuki & Tabata, 1980).

Adrenal Gland Function

Studies have also delved into the effects of 4-aminopyrazolo[3,4-d]pyrimidine on adrenal gland function. The compound has been found to induce ultrastructural and biochemical changes in the adrenal cortex, significantly affecting corticosteroidogenesis and adrenal cholesterol pool. These findings point towards its potential application in studying adrenal function and steroidogenesis (Almeida, Magalhães, Serra, Hipólito-Reis, & Magalhães, 1986).

properties

IUPAC Name

1,7-dihydro(513C,1,2-15N2)pyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)/i1+1,6+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFUBHNUDHIGC-ZDDXGAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[15N][15NH]C2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724514
Record name (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2

CAS RN

1217036-71-9
Record name (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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